N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms, and a methoxybenzyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: This involves the reaction of 4-methoxybenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions.
Amide Bond Formation: Another method involves the reaction of 4-methoxybenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is monitored continuously, and the product is purified through crystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: These can include carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines are common reduction products.
Substitution Products: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The methoxybenzyl group may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-N-methylamine: This compound lacks the thiadiazole ring and has different biological activities.
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This is a precursor in the synthesis of the target compound and has distinct chemical properties.
Uniqueness: N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of the thiadiazole ring and the methoxybenzyl group, which provides it with specific chemical and biological properties not found in similar compounds.
Biological Activity
N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound notable for its unique structure featuring a thiadiazole ring, a methoxybenzyl group, and a methyl group. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 282.34 g/mol. The presence of the thiadiazole ring contributes to its biological activity by allowing interactions with various biological targets through hydrophobic contacts and hydrogen bonding .
Anti-inflammatory Activity
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. In vitro assays have shown significant inhibition of COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis . The effectiveness against Gram-positive bacteria highlights its potential as a therapeutic agent in treating bacterial infections.
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 1.95 | 3.91 |
Enterococcus faecalis | 15.62 | 62.5 |
Bacillus subtilis | 125 | >1000 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and LoVo for colon cancer) have shown that it can significantly reduce cell viability at concentrations as low as 5 µM . The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions: The methoxy groups enhance the compound's lipophilicity, facilitating better interaction with lipid membranes.
- Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring can form hydrogen bonds with target proteins, enhancing binding affinity .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various thiadiazole derivatives including this compound. Results indicated that at concentrations of 10 µM, the compound inhibited edema formation in an animal model by up to 61%, comparable to standard anti-inflammatory drugs like phenylbutazone .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound outperformed nitrofurantoin against several strains of Staphylococcus aureus. The compound showed a twofold increase in efficacy compared to the reference drug at equivalent concentrations .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZTRPHMPTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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